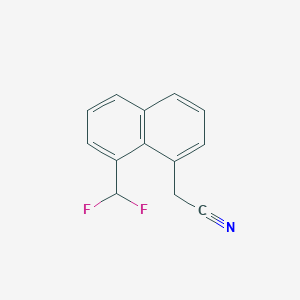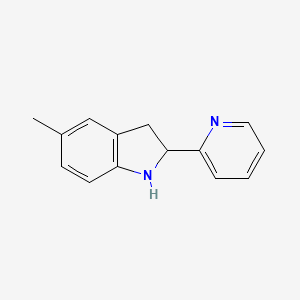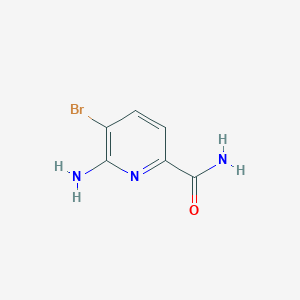![molecular formula C14H12O2 B11891909 4-Methyl-2H-benzo[g]chromen-8-ol](/img/structure/B11891909.png)
4-Methyl-2H-benzo[g]chromen-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2H-benzo[g]chromen-8-ol is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is structurally characterized by a benzopyran ring system with a methyl group at the 4-position and a hydroxyl group at the 8-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2H-benzo[g]chromen-8-ol typically involves the Pechmann condensation reaction. This method uses phenols and β-ketoesters in the presence of acid catalysts. For instance, the reaction between 4-methylresorcinol and ethyl acetoacetate in the presence of sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Pechmann condensation remains a viable route for large-scale synthesis, potentially utilizing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2H-benzo[g]chromen-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products
Oxidation: Produces quinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in various substituted benzopyrans.
Scientific Research Applications
4-Methyl-2H-benzo[g]chromen-8-ol has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its environment-sensitive fluorescence properties.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of functional materials, such as sensors and polymeric thermometers.
Mechanism of Action
The mechanism of action of 4-Methyl-2H-benzo[g]chromen-8-ol involves its interaction with various molecular targets. Its fluorescence properties are influenced by hydrogen-bonding interactions with protic solvents, which affect the internal conversion rates and fluorescence intensity . In biological systems, it may exert its effects through the modulation of oxidative stress pathways and inhibition of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
8-Methoxy-4-methyl-2H-benzo[g]chromen-2-one: Similar in structure but with a methoxy group at the 8-position.
Rubrofusarin: Another chromene derivative with hydroxyl and methoxy groups.
Uniqueness
4-Methyl-2H-benzo[g]chromen-8-ol is unique due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Its ability to form hydrogen-bonded complexes with protic solvents makes it particularly useful in fluorescence-based applications .
Properties
Molecular Formula |
C14H12O2 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-methyl-2H-benzo[g]chromen-8-ol |
InChI |
InChI=1S/C14H12O2/c1-9-4-5-16-14-8-11-6-12(15)3-2-10(11)7-13(9)14/h2-4,6-8,15H,5H2,1H3 |
InChI Key |
YYQTYAKTBSMNOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCOC2=C1C=C3C=CC(=CC3=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)


![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)


![6-Ethyl-3-hydroxy-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11891876.png)


